6-Methyl-4-oxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide
Overview
Description
6-Methyl-4-oxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide is a useful research compound. Its molecular formula is C8H9NO3S3 and its molecular weight is 263.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Structural Analysis
Synthesis Approaches : Various synthesis methods have been developed for related sulfonamide compounds, demonstrating the compound's role as an intermediate in the production of dorzolamide hydrochloride, a medication used to treat conditions such as glaucoma. The processes involve multi-step reactions including condensation, cyclization, chlorosulfonylation, and amination, with the structural confirmation provided by techniques like IR, NMR, and MS (Lei, 2007; Wang Miao, 2007).
Molecular Structure : Detailed structural analysis of dorzolamide hydrochloride, closely related to the target compound, highlights its molecular configuration and interactions, such as hydrogen bonding mediated by chloride ions, contributing to its pharmacological efficacy (Ravikumar & Sridhar, 2007).
Pharmacological Potential and Assay Development
- Enantiomer Separation and Assay Development : Research on separating optical isomers of a similar thieno[2,3-b]thiopyran-2-sulfonamide derivative emphasizes the importance of stereoselectivity in drug efficacy and safety. A stereoselective assay has been developed for these enantiomers in biological fluids, indicating the compound's pharmacological relevance (Matuszewski et al., 1990).
Chemical Properties and Theoretical Studies
- Theoretical Analysis : Theoretical studies on the molecular structure and gas-phase acidity of sulfonamides, including derivatives of the target compound, offer insights into their chemical behavior and potential interactions within biological systems. These studies provide a foundation for understanding the compound's reactivity and its role in therapeutic applications (Remko, 2003).
Applications in Ocular Therapeutics
- Ocular Hypotensive Activity : A series of substituted thieno[2,3-b]thiophene-2-sulfonamides has been synthesized and evaluated for their potential as topically applied ocular hypotensive agents in treating glaucoma. These studies highlight the compound's utility in developing treatments for eye conditions (Prugh et al., 1991).
Mechanism of Action
Target of Action
The primary target of 6-Methyl-4-oxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide is the enzyme carbonic anhydrase . This enzyme plays a crucial role in regulating pH and fluid balance in various tissues and organs.
Mode of Action
As a carbonic anhydrase inhibitor , this compound binds to the active site of the enzyme, preventing it from catalyzing the conversion of carbon dioxide to bicarbonate and protons . This inhibition disrupts the normal biochemical processes that rely on this reaction.
Safety and Hazards
Safety measures for handling 6-Methyl-4-oxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak . If the exposure limits are exceeded, irritation or other symptoms are experienced, use a full-face respirator .
Biochemical Analysis
Biochemical Properties
As an intermediate of Dorzolamide Hydrochloride, it may interact with enzymes, proteins, and other biomolecules in a similar manner .
Molecular Mechanism
As an intermediate of Dorzolamide Hydrochloride, it may exert its effects at the molecular level through similar mechanisms .
Metabolic Pathways
As an intermediate of Dorzolamide Hydrochloride, it may be involved in similar metabolic pathways .
Properties
IUPAC Name |
6-methyl-4-oxo-5,6-dihydrothieno[2,3-b]thiopyran-2-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3S3/c1-4-2-6(10)5-3-7(15(9,11)12)14-8(5)13-4/h3-4H,2H2,1H3,(H2,9,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMNAQPMXDMLOLD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)C2=C(S1)SC(=C2)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10440438 | |
Record name | 6-Methyl-4-oxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10440438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120279-88-1 | |
Record name | 5,6-Dihydro-6-methyl-4-oxo-4H-thieno[2,3-b]thiopyran-2-sulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=120279-88-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Methyl-4-oxo-5,6-dihydro-4H-thieno(2,3-b)thiopyran-2-sulfonamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120279881 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Methyl-4-oxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10440438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-methyl-4-oxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.857 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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